Home > Products > Screening Compounds P109148 > PROTAC Bcl2 degrader-1
PROTAC Bcl2 degrader-1 -

PROTAC Bcl2 degrader-1

Catalog Number: EVT-261128
CAS Number:
Molecular Formula: C45H45BrN6O10S
Molecular Weight: 941.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BCL2 Degrader C5 is a novel potent and selective degrader of Bcl-2.
Overview

PROTAC Bcl2 degrader-1 is a novel compound designed to selectively degrade the B-cell lymphoma 2 protein, a key regulator of apoptosis that is often overexpressed in various cancers. This compound represents a part of the emerging class of proteolysis-targeting chimeras (PROTACs), which harness the ubiquitin-proteasome system to eliminate specific proteins from cells. The development of PROTAC Bcl2 degrader-1 is significant due to its potential in cancer therapy, particularly in overcoming resistance mechanisms associated with traditional inhibitors.

Source and Classification

PROTAC Bcl2 degrader-1 is classified under small molecule therapeutics targeting oncogenic proteins. Its design is based on the principles of targeted protein degradation, utilizing E3 ligase recruitment to facilitate the ubiquitination and subsequent degradation of B-cell lymphoma 2 proteins. The compound has been synthesized and characterized through various biophysical and biochemical assays to evaluate its efficacy and specificity against B-cell lymphoma 2.

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC Bcl2 degrader-1 typically involves several key steps:

  1. Design of Warheads: The initial step involves creating a warhead that can bind specifically to B-cell lymphoma 2. This often includes modifications to existing small molecule inhibitors.
  2. Linker Development: A crucial aspect of PROTAC design is the linker, which connects the E3 ligase binding moiety to the target protein binding moiety. The linker length and flexibility are optimized for effective interaction and degradation efficiency.
  3. E3 Ligase Recruitment: Commonly, VHL (von Hippel-Lindau) E3 ligase is employed for its ability to mediate ubiquitination of target proteins. The synthesis process includes attaching a ligand that can recruit VHL to the complex.
  4. Final Assembly: The final product is assembled through coupling reactions, often utilizing methods such as Suzuki coupling or amide bond formation, followed by purification through chromatography techniques.

The synthetic pathway can be complex, requiring careful optimization at each stage to ensure high yield and purity of the final compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC Bcl2 degrader-1 consists of three main components:

Crystallographic studies have provided insights into the ternary complex formed between PROTAC Bcl2 degrader-1, B-cell lymphoma 2, and VHL, revealing critical interactions that stabilize this complex .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction mechanism for PROTAC Bcl2 degrader-1 involves:

  1. Ubiquitination: Upon binding to both B-cell lymphoma 2 and VHL, the compound facilitates the transfer of ubiquitin molecules to lysine residues on the target protein.
  2. Proteasomal Degradation: Following ubiquitination, B-cell lymphoma 2 is recognized by the proteasome, leading to its degradation into small peptides.

These reactions are critical for understanding how PROTACs function at a molecular level, emphasizing the importance of both binding affinity and specificity in achieving effective degradation .

Mechanism of Action

Process and Data

The mechanism of action for PROTAC Bcl2 degrader-1 can be summarized as follows:

  1. Binding: The compound binds simultaneously to B-cell lymphoma 2 and VHL E3 ligase.
  2. Ubiquitination: This dual binding promotes ubiquitination of B-cell lymphoma 2 by VHL, which is essential for targeting it for degradation.
  3. Degradation: Once ubiquitinated, B-cell lymphoma 2 is directed to the proteasome, where it is degraded.

This mechanism not only reduces levels of anti-apoptotic proteins but also enhances apoptosis in cancer cells that rely on these proteins for survival .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC Bcl2 degrader-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 Da (exact value may vary based on specific modifications).
  • Solubility: Typically soluble in dimethyl sulfoxide and other organic solvents; solubility in aqueous media can vary based on formulation.
  • Stability: Stability under physiological conditions is crucial; studies indicate that it maintains activity over extended periods when stored properly.

These properties are essential for its application in biological assays and potential therapeutic uses .

Applications

Scientific Uses

PROTAC Bcl2 degrader-1 holds promise in various scientific applications:

  • Cancer Research: It serves as a tool for studying apoptosis pathways and the role of anti-apoptotic proteins in cancer cell survival.
  • Therapeutic Development: As a potential therapeutic agent, it may provide an alternative strategy for treating cancers resistant to conventional therapies targeting B-cell lymphoma 2.
  • Mechanistic Studies: It aids in understanding protein homeostasis mechanisms within cells and how targeted degradation can influence cellular processes.
Introduction to PROTAC Technology and BCL-2 Family Proteins in Oncology

Overview of Proteolysis-Targeting Chimeras (PROTACs) as a Therapeutic Modality

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary class of heterobifunctional molecules designed to hijack the ubiquitin-proteasome system for targeted protein degradation. Structurally, a PROTAC consists of three elements:

  • A ligand that binds the target protein of interest (POI)
  • A ligand recruiting an E3 ubiquitin ligase (e.g., cereblon or VHL)
  • A chemical linker connecting these moieties [6] [10]

Unlike traditional small-molecule inhibitors that function through occupancy-driven pharmacology, PROTACs operate via an event-driven mechanism. By bringing the POI into proximity with an E3 ligase, they facilitate polyubiquitination of the target protein, marking it for destruction by the 26S proteasome. This catalytic mode enables sub-stoichiometric activity, allowing a single PROTAC molecule to degrade multiple copies of the target protein. This technology has shown particular promise for targeting "undruggable" proteins that lack enzymatic activity or well-defined binding pockets, including transcription factors and scaffolding proteins [2] [6] [10].

Table 1: Key Advantages of PROTACs Over Traditional Inhibitors

CharacteristicTraditional InhibitorsPROTAC Degraders
Mode of ActionOccupancy-driven inhibitionEvent-driven degradation
Target ScopeEnzymes with defined pocketsNon-enzymatic proteins, scaffolds
PotencyRequires high concentrationsSub-stoichiometric efficacy
Drug ResistanceOften compromised by mutationsMay overcome resistance mutations
DosingFrequent dosing neededSustained effects post-clearance

Biological Significance of BCL-2 and BCL-xL in Apoptosis and Cancer Pathogenesis

The BCL-2 protein family comprises critical regulators of the intrinsic apoptotic pathway, consisting of both anti-apoptotic (BCL-2, BCL-xL, MCL-1) and pro-apoptotic members. These proteins maintain cellular homeostasis by controlling mitochondrial outer membrane permeabilization. In cancer, malignant cells frequently overexpress anti-apoptotic BCL-2 family members to evade programmed cell death, thereby promoting tumor survival, progression, and chemoresistance [5] [7] [9].

BCL-2 overexpression is well-documented in hematological malignancies like chronic lymphocytic leukemia (CLL), while BCL-xL is frequently overexpressed in solid tumors, including small-cell lung cancer (SCLC) and hepatocellular carcinoma. These proteins bind and sequester pro-apoptotic effectors (e.g., BIM, BAX), effectively creating an "apoptotic blockade" that supports tumor survival. Dual dependence on BCL-2 and BCL-xL has been observed in subsets of SCLC, where co-expression renders tumors resistant to single-agent inhibition [5] [9].

Limitations of Small Molecule Inhibitors (SMIs) Targeting BCL-2 Family Proteins

Despite therapeutic advances exemplified by venetoclax (a BCL-2-selective inhibitor), SMIs face significant limitations:

  • On-target toxicity: Navitoclax (a BCL-2/BCL-xL dual inhibitor) induces dose-limiting thrombocytopenia due to BCL-xL inhibition in platelets, which rely on BCL-xL for survival [9].
  • Drug resistance: Mutations in the BCL-2 hydrophobic groove or compensatory upregulation of other anti-apoptotic proteins (e.g., MCL-1) limit long-term efficacy [2] [6].
  • Pharmacological constraints: SMIs require continuous target occupancy at high concentrations, increasing off-target risks and necessitating frequent dosing [6].
  • Limited scope: They primarily inhibit protein-protein interactions rather than eliminating the entire protein pool, leaving non-enzymatic functions intact [6] [10].

These challenges have motivated the development of PROTAC-based degraders as alternative therapeutic strategies.

Properties

Product Name

PROTAC Bcl2 degrader-1

IUPAC Name

N-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-N'-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]hexanediamide

Molecular Formula

C45H45BrN6O10S

Molecular Weight

941.8 g/mol

InChI

InChI=1S/C45H45BrN6O10S/c46-27-11-13-28(14-12-27)63-35-17-15-32-39-29(35)5-3-6-30(39)42(57)51(43(32)58)22-19-48-36(53)9-1-2-10-37(54)49-21-24-62-26-25-61-23-20-47-33-8-4-7-31-40(33)45(60)52(44(31)59)34-16-18-38(55)50-41(34)56/h3-8,11-15,17,34,47H,1-2,9-10,16,18-26H2,(H,48,53)(H,49,54)(H,50,55,56)

InChI Key

IUSLKFLLLNNOGR-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC(=O)CCCCC(=O)NCCN4C(=O)C5=C6C(=C(C=C5)SC7=CC=C(C=C7)Br)C=CC=C6C4=O

Solubility

Soluble in DMSO

Synonyms

BCL2 Degrader C5

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC(=O)CCCCC(=O)NCCN4C(=O)C5=C6C(=C(C=C5)SC7=CC=C(C=C7)Br)C=CC=C6C4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.